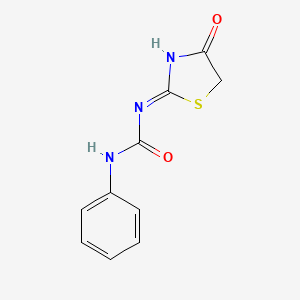

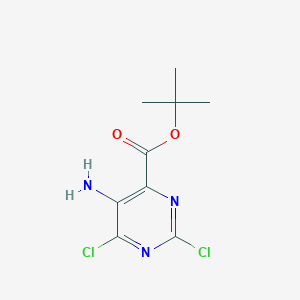

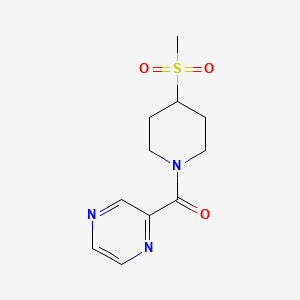

![molecular formula C17H15Cl2NO3 B2514415 [(1-Phenylethyl)carbamoyl]methyl 2,4-dichlorobenzoate CAS No. 1008706-30-6](/img/structure/B2514415.png)

[(1-Phenylethyl)carbamoyl]methyl 2,4-dichlorobenzoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of related compounds involves various catalytic and condensation reactions. For instance, the polymerization of methyl 2,5-dichlorobenzoate using a NiBr2/PPh3/Zn catalyst system produced a polyphenylene derivative with a monomodal molecular weight distribution . Another example is the one-pot synthesis of methyl 5-(4-chlorobenzoyloxy)-1-phenyl-1H-pyrazole-3-carboxylate, which was achieved by reacting phenyl hydrazine, dimethyl acetylenedicarboxylate, and 4-chlorobenzoyl chloride . These methods suggest that the synthesis of “[(1-Phenylethyl)carbamoyl]methyl 2,4-dichlorobenzoate” could potentially involve similar catalytic systems or one-pot reactions.

Molecular Structure Analysis

The molecular structure of compounds similar to “[(1-Phenylethyl)carbamoyl]methyl 2,4-dichlorobenzoate” has been characterized using spectroscopic techniques and X-ray diffraction analysis. For example, the crystal structure of methyl 5-(4-chlorobenzoyloxy)-1-phenyl-1H-pyrazole-3-carboxylate was determined to belong to the orthorhombic system with specific cell parameters . This suggests that detailed structural analysis of the compound could be performed using similar techniques to determine its crystal system and stability.

Chemical Reactions Analysis

The papers describe various chemical reactions involving carbamate compounds. For instance, the oxidation and condensation reactions of methyl [4-(oxoacetyl)phenyl]carbamate led to the formation of several pyridazine and pyrimido[4,5-c]pyridazine derivatives . Additionally, cyclocondensation and hydrogenation reactions were used to synthesize a hexahydro-1H-1,4-ethanobenzo[f]quinoline derivative . These reactions indicate that “[(1-Phenylethyl)carbamoyl]methyl 2,4-dichlorobenzoate” could also undergo similar transformations, which could be explored in further studies.

Physical and Chemical Properties Analysis

While the physical and chemical properties of “[(1-Phenylethyl)carbamoyl]methyl 2,4-dichlorobenzoate” are not directly discussed, the properties of related compounds can provide some insights. For example, the solubility of poly(2-carboxyphenylene-1,4-diyl) in various solvents was reported , and the electrical conductivity of poly(p-phenylene) was measured . These findings suggest that the solubility and conductivity of “[(1-Phenylethyl)carbamoyl]methyl 2,4-dichlorobenzoate” could be investigated using similar methods to understand its physical and chemical behavior.

科学的研究の応用

Polymer Synthesis and Applications

- Preparation of Poly(p-phenylene) via a New Precursor Route: Methyl 2,5-dichlorobenzoate, a compound similar to "[(1-Phenylethyl)carbamoyl]methyl 2,4-dichlorobenzoate," was polymerized to produce poly[2-(methoxycarbonyl)phenylene-1,4-diyl], which upon further processing yielded poly(p-phenylene) with high conductivity. This process demonstrates the application of dichlorobenzoate derivatives in synthesizing conductive polymers (Chaturvedi, Tanaka, & Kaeriyama, 1993).

Chemical Synthesis and Characterization

- An Umpolung Sulfoxide Reagent as α-Hydroxy and α-Chloro Benzyl Carbanion Equivalents: A study explored the use of ortho-[(N-Methyl)carbamoyl]phenyl benzyl sulfoxide, a compound with a functional group similar to "[(1-Phenylethyl)carbamoyl]methyl 2,4-dichlorobenzoate," as a synthetic equivalent for α-hydroxy and α-chloro benzyl carbanions. This work highlights the versatility of carbamoyl derivatives in organic synthesis (Volonterio, Bravo, & Zanda, 2002).

Applications in Material Science

- Studies on Preparation, Structure, and Fluorescence Emission of Polymer-Rare Earth Complexes: This research involved the synthesis of aryl carboxylic acid-functionalized polystyrene, which was used to prepare rare earth metal complexes. The findings demonstrate the application of carbamoyl and dichlorobenzoate derivatives in developing materials with potential use in fluorescence-based applications (Gao, Fang, & Men, 2012).

Detection of Explosives

- Detection of TNT Explosives with a New Fluorescent Conjugated Polycarbazole Polymer: A novel fluorescent poly(2,7-carbazole) polymer was developed for detecting explosive compounds like TNT and DNT. This research illustrates the potential use of carbamoyl and dichlorobenzoate derivatives in security and detection technologies (Nie, Zhao, Zhang, Ma, Baumgarten, & Müllen, 2011).

特性

IUPAC Name |

[2-oxo-2-(1-phenylethylamino)ethyl] 2,4-dichlorobenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15Cl2NO3/c1-11(12-5-3-2-4-6-12)20-16(21)10-23-17(22)14-8-7-13(18)9-15(14)19/h2-9,11H,10H2,1H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMMRWGQWUIWJNY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NC(=O)COC(=O)C2=C(C=C(C=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15Cl2NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[(1-Phenylethyl)carbamoyl]methyl 2,4-dichlorobenzoate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

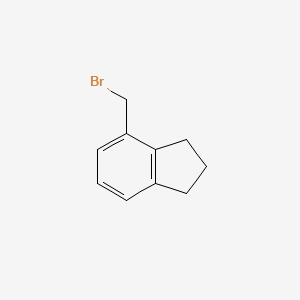

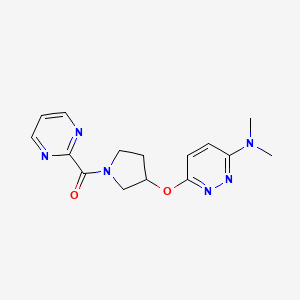

![(3,5-dimethylphenyl)((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2514335.png)

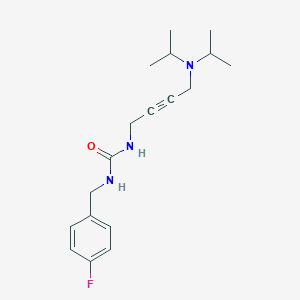

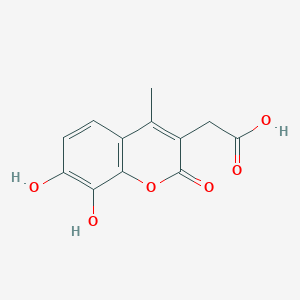

![2-{3-[(3-Methylbut-2-en-1-yl)oxy]phenyl}acetic acid](/img/structure/B2514347.png)

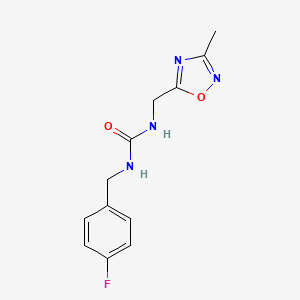

![6-(dimethylamino)-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]pyridazine-3-carboxamide](/img/structure/B2514350.png)